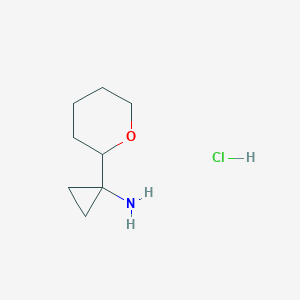![molecular formula C18H8Br2N2 B1406290 2,8-Dibromoindolo[3,2-b]carbazole CAS No. 536757-96-7](/img/structure/B1406290.png)
2,8-Dibromoindolo[3,2-b]carbazole
Descripción general
Descripción
2,8-Dibromoindolo[3,2-b]carbazole is a compound belonging to the indolocarbazole family, characterized by its π electron-rich and extended structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-dibromoindolo[3,2-b]carbazole typically involves a multi-step process. One notable method includes the bromination of indolo[3,2-b]carbazole at the 2 and 8 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of high-yielding synthetic pathways and optimization of reaction conditions are crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Dibromoindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 8 can be substituted with different functional groups using Suzuki and Sonogashira cross-coupling reactions.
Formylation: The compound can be easily formylated to produce 2,8-diformylindolo[3,2-b]carbazole.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and boronic acids.
Sonogashira Coupling: Utilizes palladium catalysts and alkynes.
Formylation: Achieved using formylating agents like Vilsmeier-Haack reagent.
Major Products:
Substituted Indolocarbazoles: Various 5,11-dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles.
Formylated Derivatives: 2,8-diformylindolo[3,2-b]carbazole.
Aplicaciones Científicas De Investigación
2,8-Dibromoindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of OFETs, OLEDs, and DSSCs due to its excellent charge carrier mobility and stability
Material Science:
Photophysics: Studied for its photophysical properties, including photoluminescence and electroluminescence.
Mecanismo De Acción
The mechanism of action of 2,8-dibromoindolo[3,2-b]carbazole in organic electronics involves its ability to facilitate charge transport. The compound’s π-conjugated system allows for efficient charge carrier mobility, making it suitable for use in electronic devices.
Comparación Con Compuestos Similares
Indolo[3,2-b]carbazole: The parent compound without bromine substitution.
2,8-Difunctionalized Indolo[3,2-b]carbazoles: Compounds with various functional groups at positions 2 and 8.
5,11-Dialkyl-6,12-diphenyl-indolo[3,2-b]carbazoles: Substituted derivatives with alkyl and phenyl groups.
Uniqueness: 2,8-Dibromoindolo[3,2-b]carbazole stands out due to its specific bromine substitution, which enhances its reactivity and allows for diverse functionalization. This makes it a versatile building block for synthesizing novel materials with tailored properties for organic electronics .
Propiedades
IUPAC Name |
2,8-dibromoindolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br2N2/c19-9-1-3-15-11(5-9)13-7-18-14(8-17(13)21-15)12-6-10(20)2-4-16(12)22-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBADHLJNYYFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC4=NC5=C(C4=CC3=N2)C=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1406219.png)
![2-Thiaspiro[3.3]heptan-6-one](/img/structure/B1406220.png)





